molecular formula C6H6N2O B8394157 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-

1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-

Cat. No.: B8394157
M. Wt: 122.12 g/mol
InChI Key: FSQBYOAEQYXSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxymethyl-3-cyano-1H-pyrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxymethyl group and a cyano group, contributes to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyano-1H-pyrole can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-3-cyano-1H-pyrole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

1-Hydroxymethyl-3-cyano-1H-pyrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the cyano group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

  • 1-Hydroxymethyl-3-cyano-1H-indole
  • 1-Hydroxymethyl-3-cyano-1H-pyrrole-2-carboxylic acid

Comparison: 1-Hydroxymethyl-3-cyano-1H-pyrole is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Conclusion

1-Hydroxymethyl-3-cyano-1H-pyrole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-(hydroxymethyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C6H6N2O/c7-3-6-1-2-8(4-6)5-9/h1-2,4,9H,5H2

InChI Key

FSQBYOAEQYXSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1C#N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

670 mg of 3-cyano-1H-pyrole, 10 ml of tetrahydrofuran and 10 ml of formaldehyde 36% in water were mixed. 0.1 ml of tetrabutylammonium hydroxide 10% in water was added at room temperature, followed by stirring at room temperature for 30 minutes. The reaction mixture was poured into ice-water, and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain 1-hydroxymethyl-3-cyano-1H-pyrole.
Quantity
670 mg
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reactant
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10 mL
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10 mL
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tetrabutylammonium hydroxide
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0.1 mL
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ice water
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